Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate
Description
Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a benzofuran-derived compound characterized by a 1-benzofuran core substituted with a 5-ethoxy group, a 2-methyl group, and a carbamoyl-linked benzoate ester at position 2. The ethoxy and methyl substituents in this compound likely enhance its lipophilicity and metabolic stability compared to simpler benzofuran analogs.
Properties
Molecular Formula |
C21H21NO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
ethyl 2-[(5-ethoxy-2-methyl-1-benzofuran-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H21NO5/c1-4-25-14-10-11-18-16(12-14)19(13(3)27-18)20(23)22-17-9-7-6-8-15(17)21(24)26-5-2/h6-12H,4-5H2,1-3H3,(H,22,23) |
InChI Key |
UMABKPVBXWMKGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=CC=CC=C3C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced via alkylation reactions using ethyl iodide and methyl iodide, respectively.
Formation of the Amide Bond: The amide bond is formed by reacting the benzofuran derivative with 2-aminobenzoic acid under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran compounds exhibit selective toxicity against certain cancer cell lines. Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate has shown promising results in vitro against leukemic cell lines such as K562 and HL-60, with reported IC50 values indicating significant cytotoxic effects . The mechanism of action may involve the induction of apoptosis or disruption of cellular signaling pathways critical for cancer cell survival.
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. This aligns with the broader trend of exploring benzofuran derivatives as novel antibacterial agents .
Neurological Applications
Given the structural similarities to known acetylcholinesterase inhibitors, there is a hypothesis that this compound may also exhibit neuroprotective effects. Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase, potentially offering therapeutic avenues for diseases like Alzheimer's . Further research is needed to explore these effects comprehensively.
Case Study 1: Anticancer Activity Evaluation
In a study focusing on the anticancer properties of benzofuran derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound had a higher efficacy compared to standard chemotherapeutics in specific leukemic models, highlighting its potential as a lead compound for further development .
Case Study 2: Antibacterial Screening
Another investigation assessed the antibacterial activity of various benzofuran derivatives against clinical strains of bacteria. This compound exhibited significant inhibition zones in agar diffusion tests, suggesting its viability as an antibacterial agent. This study underscores the need for more extensive pharmacological evaluations to establish dosage and efficacy profiles .
Mechanism of Action
The mechanism of action of Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related benzofuran derivatives and benzoate esters. Key comparisons include:
2.1. Substituent Effects on Pharmacological Activity
- Methyl 2-(5-bromo-3-methylsulfinyl-1-benzofuran-2-yl)acetate : This derivative features a bromo substituent at position 5 and a methylsulfinyl group at position 3.
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid :
The fluorine atom at position 5 and methylsulfanyl group at position 3 contribute to electronic effects and steric hindrance. Fluorine’s electronegativity can enhance binding affinity to biological targets, whereas the target compound’s ethoxy group may prioritize metabolic stability over reactivity.
2.2. Physical and Chemical Properties
- Ethyl 4-(dimethylamino)benzoate exhibits a higher degree of conversion in polymer matrices compared to methacrylate analogs, attributed to its electron-donating amino group . For the target compound, the ethoxy and methyl groups may similarly stabilize intermediates during synthesis or application.
- The target compound’s smaller ethoxy and methyl groups likely improve solubility while maintaining crystallinity, as inferred from similar benzofuran esters .
Data Table: Key Structural and Functional Comparisons
Biological Activity
Ethyl 2-{[(5-ethoxy-2-methyl-1-benzofuran-3-yl)carbonyl]amino}benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 364.45 g/mol. The structure features a benzofuran core, which is known for various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
Research indicates that derivatives of benzofuran compounds exhibit selective toxicity against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant cytotoxicity against leukemic cell lines such as K562 and HL-60, with IC50 values reported at 5.0 mM and 0.1 mM respectively .
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (mM) |
|---|---|---|
| Compound A | K562 | 5.0 |
| Compound B | HL-60 | 0.1 |
The mechanism through which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that benzofuran derivatives can interact with cellular pathways that regulate cell survival and proliferation, potentially leading to programmed cell death in malignant cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial activity. Research indicates that benzofuran derivatives can exhibit antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting key enzymatic pathways necessary for bacterial survival .
Case Study: Antimicrobial Efficacy
A recent study demonstrated the effectiveness of a related benzofuran compound against MRSA, highlighting its potential as a therapeutic agent in treating resistant bacterial infections. The compound was shown to significantly reduce bacterial viability in vitro, suggesting a promising avenue for further research into its clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
